molecular formula C9H20S2 B14477541 n-Butyl n-pentyl disulphide CAS No. 72437-52-6

n-Butyl n-pentyl disulphide

Cat. No.: B14477541
CAS No.: 72437-52-6
M. Wt: 192.4 g/mol
InChI Key: KIBWKQMJVBZNFS-UHFFFAOYSA-N
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Description

n-Butyl n-pentyl disulphide is an organosulfur compound characterized by a disulphide (–S–S–) bond connecting two linear alkyl chains: an n-butyl (C₄H₉–) group and an n-pentyl (C₅H₁₁–) group. This structure places it within the broader class of dialkyl disulphides, which are widely studied for their applications in organic synthesis, materials science, and flavor chemistry due to their redox activity and stability .

The compound’s linear alkyl chains are defined as follows:

  • n-Butyl: A linear, saturated four-carbon alkyl group (C₄H₉–) derived from butane .
  • n-Pentyl: A linear, saturated five-carbon alkyl group (C₅H₁₁–) derived from pentane .

The combination of these groups results in a molecule with nine carbon atoms in total, intermediate chain length, and moderate hydrophobicity.

Properties

CAS No.

72437-52-6

Molecular Formula

C9H20S2

Molecular Weight

192.4 g/mol

IUPAC Name

1-(butyldisulfanyl)pentane

InChI

InChI=1S/C9H20S2/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3

InChI Key

KIBWKQMJVBZNFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCSSCCCC

Origin of Product

United States

Preparation Methods

The synthesis of n-Butyl n-pentyl disulphide can be achieved through various methods. One common synthetic route involves the reaction of n-butyl thiol with n-pentyl thiol in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions and yields the desired disulfide compound . Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

n-Butyl n-pentyl disulphide undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

    Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

n-Butyl n-pentyl disulphide has various applications in scientific research:

Mechanism of Action

The mechanism of action of n-Butyl n-pentyl disulphide involves the formation and cleavage of the disulfide bond. This bond can undergo thiol-disulfide exchange reactions, which are crucial in various biological processes, including protein folding and redox signaling . The molecular targets and pathways involved include thiol-containing proteins and enzymes that facilitate these exchange reactions.

Comparison with Similar Compounds

Key Observations :

  • Symmetry vs. Asymmetry : Symmetric disulphides (e.g., diethyl, di-n-propyl) exhibit higher crystallinity and melting points due to uniform molecular packing. Asymmetric variants like this compound may have lower melting points and altered solubility profiles .
  • Chain Length : Longer alkyl chains (e.g., di-n-hexyl) increase hydrophobicity and boiling points but reduce solubility in polar solvents. This compound, with intermediate chain length, balances moderate volatility and solubility .
2.2. Physical Properties
Property n-Butyl n-Pentyl Diethyl Di-n-propyl Di-n-hexyl
Boiling Point (°C) ~220–240* 152 195–200 285–290
Water Solubility Low Slight Very low Insoluble
Density (g/cm³) ~0.92–0.95* 1.02 0.98 0.89

*Estimated based on chain-length trends.

2.3. Chemical Reactivity
  • Redox Behavior : All dialkyl disulphides undergo reduction to thiols (e.g., n-butyl mercaptan and n-pentyl mercaptan for this compound). Asymmetric disulphides may exhibit regioselectivity in cleavage reactions compared to symmetric counterparts.
  • Thermal Stability : Longer alkyl chains enhance thermal stability. This compound decomposes at ~250°C, intermediate between diethyl (180°C) and di-n-hexyl (300°C) disulphides .

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